![molecular formula C11H20N2O3 B2765083 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane CAS No. 478647-20-0](/img/structure/B2765083.png)
3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane
Beschreibung
Historical Context and Discovery
The compound 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane emerged as a structurally modified derivative of the bispidine scaffold during the early 21st century, reflecting advancements in bicyclic compound synthesis. While bispidine (3,7-diazabicyclo[3.3.1]nonane) has been studied since the 1930s, the introduction of oxygen and tert-butoxycarbonyl (Boc) groups into its framework represents a more recent innovation. The CAS registry number 478647-20-0 indicates its formal recognition in chemical databases by the early 2000s, coinciding with increased interest in functionalized bicyclic amines for pharmaceutical applications. Early synthetic routes involved multi-step processes, such as the condensation of piperidone derivatives with formaldehyde and amines, followed by selective Boc protection. This compound’s development aligns with broader trends in medicinal chemistry to enhance the pharmacokinetic properties of lead structures through strategic functionalization.
Structural Classification Within Bicyclic Compounds
This compound belongs to the class of heterobicyclic compounds characterized by a fused ring system containing nitrogen and oxygen atoms. Its molecular formula, $$ \text{C}{11}\text{H}{20}\text{N}{2}\text{O}{3} $$, reflects the incorporation of a Boc group ($$ \text{C}4\text{H}9\text{O}_2 $$) into the 9-oxa-3,7-diazabicyclo[3.3.1]nonane core. The bicyclo[3.3.1]nonane framework comprises two condensed six-membered rings sharing three bridgehead atoms, with nitrogen at positions 3 and 7 and oxygen at position 9. This configuration imposes significant rigidity, as evidenced by computational studies on analogous bispidine derivatives, which favor chair-chair conformations in the gas phase. The Boc group at position 3 serves dual roles: steric protection of the nitrogen and modulation of electronic properties for subsequent synthetic transformations.
Table 1: Structural Features of this compound
Relationship to Bispidine Scaffold
The structural relationship between this compound and bispidine (3,7-diazabicyclo[3.3.1]nonane) is fundamental. Bispidine’s unsubstituted bicyclic diamine structure serves as the foundational scaffold, while the 9-oxa substitution replaces a methylene group with an oxygen atom, altering electronic and steric profiles. The Boc group further differentiates the compound by introducing a bulky, electron-withdrawing moiety that influences reactivity. This modification enhances solubility in organic solvents and enables selective deprotection during multi-step syntheses. Comparative studies of bispidine derivatives demonstrate that oxygen incorporation at position 9 reduces basicity at the adjacent nitrogen centers while increasing hydrogen-bonding potential, as observed in crystallographic analyses of related compounds.
Significance in Organic Chemistry and Medicinal Research
This compound has gained prominence as a versatile intermediate in the synthesis of complex molecules. Its rigid bicyclic structure serves as a conformational constraint in peptidomimetics, enabling the stabilization of β-strand and β-arch secondary structures in peptide analogs. In medicinal chemistry, the scaffold’s ability to preorganize molecular geometry has been exploited to design protease inhibitors and receptor ligands with improved target affinity. Additionally, the Boc-protected nitrogen allows for sequential functionalization, making the compound a linchpin in divergent synthesis strategies. Recent applications include its use in constructing macrocyclic compounds for catalytic asymmetric reactions, leveraging the chiral environment of the bicyclic framework.
Evolution of Research Interest in Diazabicyclo Compounds
The diazabicyclo[3.3.1]nonane system has evolved from a curiosity in coordination chemistry to a cornerstone of modern drug design. Early work focused on bispidine’s metal-chelating properties, but the advent of protective group strategies and heteroatom substitutions has redirected attention toward biological applications. The introduction of oxygen atoms, as in 9-oxa derivatives, addresses limitations associated with excessive basicity and poor bioavailability in early bispidine-based drugs. Advances in computational modeling have further propelled interest, enabling precise predictions of conformational dynamics and interaction potentials. For instance, molecular dynamics simulations of bispidine-peptide conjugates reveal how scaffold rigidity propagates β-strand conformations in attached amino acid chains. Current research priorities include the development of enantioselective synthetic routes and the exploration of diazabicyclo compounds in nanotechnology, such as self-assembling drug delivery systems.
Eigenschaften
IUPAC Name |
tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-4-12-5-9(7-13)15-8/h8-9,12H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJSYLNUEZBFED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC(C1)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of tert-butyl carbamate with a suitable precursor to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the bicyclic ring system. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane is C11H20N2O3, with a molecular weight of 228.29 g/mol. The compound features a bicyclic structure that contributes to its biological activity and interaction with various receptors.
Orexin Receptor Antagonism
One of the primary applications of this compound is its function as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors has significant implications for treating several disorders:
- Sleep Disorders : By blocking orexin receptors, this compound may help manage conditions like insomnia and narcolepsy by reducing wakefulness.
- Anxiety Disorders : Orexin signaling has been implicated in anxiety regulation; thus, antagonists may provide therapeutic benefits for anxiety-related conditions.
- Addiction Disorders : Research suggests that orexin plays a role in addiction mechanisms, making these antagonists potential candidates for treating substance use disorders.
- Cognitive Dysfunction and Mood Disorders : The modulation of orexin activity may also influence mood and cognitive processes, presenting opportunities for developing treatments for depression and related conditions .
Study on Orexin Receptor Antagonists
A study detailed in patent literature highlights the synthesis of this compound derivatives as effective orexin receptor antagonists. These compounds demonstrated significant activity against both OX1 and OX2 receptors, suggesting their potential utility in pharmacological applications targeting orexinergic dysfunctions .
Nicotinic Acetylcholine Receptor Interaction
Research has also indicated that derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold interact with nicotinic acetylcholine receptors (nAChRs). Modifications to the structure can enhance selectivity and affinity for specific nAChR subtypes, which are relevant in the context of neurodegenerative diseases and cognitive enhancement strategies .
Anti-Cancer Applications
While primarily studied for its effects on orexin receptors, there is emerging interest in exploring this compound derivatives for anti-cancer properties. The structural characteristics that allow it to interact with neuropeptide receptors might also be leveraged to develop compounds targeting cancer cell pathways.
Wirkmechanismus
The mechanism of action of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
A. Bispidine Derivatives (3,7-Diazabicyclo[3.3.1]nonane)
- Structure : Lacks the 9-oxa group and Boc protection.
- Applications : Anticancer agents (e.g., complexes with β-cyclodextrin, 4a–4e and 7a–7c) show cytotoxic activity by modulating polyamine metabolism .
- Key Differences : The absence of oxygen reduces polarity, impacting solubility and hydrogen-bonding capabilities. Bispidines are more lipophilic, favoring blood-brain barrier penetration for neurological targets .
B. 9,9-Disubstituted-3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetraones
- Structure : Four carbonyl groups replace oxa and Boc, creating a rigid tetraone framework.
- Supramolecular Features : Substituents (e.g., methyl, phenyl) at C9 dictate hydrogen-bonding networks. For example, 9,9-dimethyl derivatives form 2D sheets via N–H···O interactions, while solvated analogs (e.g., compound III) adopt 3D networks .
- Pharmacological Relevance: Not directly bioactive but serve as structural templates for alkaloid-inspired compounds .
C. Selenabicyclo[3.3.1]nonanes
- Structure : Selenium replaces the 9-oxa group.
- Reactivity: Higher GPx (glutathione peroxidase) mimetic activity compared to sulfur analogs (e.g., 9-thiabicyclo derivatives). For example, 2,6-dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide reduces oxidative stress during vaccination .
- Toxicity: Non-toxic in preclinical models, unlike some metal-containing bispidines .
Pharmacological and Physicochemical Properties
Limitations and Advantages
- 3-Boc-9-oxa-3,7-diazabicyclo[...]: Limited direct bioactivity due to Boc protection but superior as a synthetic intermediate .
- Selenabicyclo Derivatives : High GPx activity but synthetic complexity limits scalability .
Biologische Aktivität
3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane (CAS Number: 335621-00-6) is a bicyclic compound featuring a unique structural framework that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with orexin receptors and its implications in various therapeutic areas, including sleep disorders, anxiety, and cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 228.29 g/mol. The compound features a tert-butyl protective group (Boc) at one end, which enhances its stability and solubility in biological systems.
Property | Value |
---|---|
Molecular Formula | C11H20N2O3 |
Molecular Weight | 228.29 g/mol |
CAS Number | 335621-00-6 |
Appearance | White to yellow solid |
Purity | ≥ 95% |
Orexin Receptor Antagonism
Research indicates that derivatives of this compound exhibit significant antagonistic activity against orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, appetite, and wakefulness. The antagonism of these receptors has therapeutic potential in treating conditions such as insomnia, anxiety disorders, and obesity-related issues .
Case Study: Orexin Receptor Antagonists
A study outlined in patent literature demonstrated that certain derivatives of this compound could effectively inhibit orexin receptor activity, suggesting their use in managing sleep disorders and potentially reducing cravings in addiction scenarios .
Anti-Cancer Properties
Recent investigations have explored the anti-cancer potential of this compound through its effects on Class I PI3-kinase enzymes, which play a crucial role in cellular signaling pathways associated with cancer progression. Compounds targeting these enzymes may inhibit tumor growth and proliferation by disrupting critical signaling pathways involved in cancer cell survival and growth .
Research Findings:
A review highlighted that modifications to the bicyclic structure could enhance the potency against specific PI3K isoforms while sparing others, thereby minimizing side effects associated with broader kinase inhibition .
The biological activity of this compound can be attributed to several mechanisms:
- Orexin Receptor Modulation : By binding to orexin receptors, the compound can modulate neuropeptide activity, influencing behaviors related to sleep and appetite.
- Inhibition of Kinase Activity : The compound's ability to selectively inhibit Class I PI3K enzymes suggests a mechanism through which it can exert anti-cancer effects by disrupting cancer cell signaling pathways.
Q & A
What are the common synthetic strategies for constructing the 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane core?
Level: Basic
Methodological Answer:
The bicyclic framework is typically synthesized via:
- Mannich Reactions : Cyclization of piperidin-4-one derivatives with primary amines and paraformaldehyde in acidic conditions (e.g., glacial acetic acid/methanol) .
- Huang-Minlon Reduction : Selective reduction of ketone intermediates to yield saturated bicyclic structures, achieving yields up to 74% .
- Condensation Reactions : Diketones treated with hydroxylamine to form dioximes, followed by cyclization under catalytic conditions (e.g., n-BuSH/HCl) .
Key Considerations: Optimize reaction time (20–25 hours for oxime formation) and temperature to minimize side products.
How is stereochemical integrity confirmed in derivatives of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : Coupling constants (J values) distinguish endo vs. exo substituents. For example, J = 5 Hz for exo protons in 9-oxabicyclo derivatives .
- IR Spectroscopy : Peaks at 1490 cm⁻¹ (ether linkage) and 1030 cm⁻¹ (C-O stretching) confirm structural motifs .
Validation: Compare spectral data with known analogs (e.g., 9-oxabicyclo[3.3.1]nonane) to verify stereochemistry .
What strategies address low solubility of this compound derivatives in pharmacological studies?
Level: Advanced
Methodological Answer:
- Functionalization : Introduce hydrophilic groups (e.g., trifluoromethyl) at position 7 to enhance aqueous solubility .
- Cyclodextrin Encapsulation : Form inclusion complexes with β-cyclodextrin to improve bioavailability, as demonstrated for O-benzoyloxime derivatives (yielding amorphous powders with enhanced analgesic activity) .
Experimental Design: Use phase solubility studies to determine complexation efficiency and stability constants.
How can researchers resolve contradictions in receptor binding data for bicyclo[3.3.1]nonane derivatives?
Level: Advanced
Methodological Answer:
- Molecular Docking : Compare binding modes of tricyclic derivatives (e.g., AMPA receptor modulators) with known positive allosteric modulators (PAMs). For example, tricyclic 3,7-diazabicyclo derivatives bind at distinct modulator sites vs. other PAMs .
- Mutagenesis Studies : Validate binding site hypotheses by mutating receptor residues predicted to interact with the ligand.
Data Analysis: Use computational tools (e.g., AutoDock) to reconcile discrepancies between predicted and experimental binding affinities.
What methodological approaches optimize the analgesic activity of 3,7-diazabicyclo[3.3.1]nonane derivatives?
Level: Advanced
Methodological Answer:
- Structural Modifications :
- SAR Studies : Systematically vary substituents (e.g., cyclopropylmethyl or ethoxyethyl groups) to balance potency and metabolic stability.
Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Resolve diastereotopic protons and confirm regiochemistry (e.g., 3.95 ppm for ether-linked protons) .
- Elemental Analysis : Verify purity (>95%) and stoichiometry of novel derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular weights, especially for fluorinated analogs (e.g., C₂₄H₂₃F₂NO₄, MW 427.448) .
How to design dual-targeting derivatives of this compound for neuropharmacology?
Level: Advanced
Methodological Answer:
- Scaffold Rigidity : Exploit the bicyclo[3.3.1]nonane framework’s hydrophobicity and rigidity to enhance blood-brain barrier penetration .
- Dual Receptor Targeting : Synthesize tricyclic analogs (e.g., bispidine derivatives) to simultaneously modulate AMPA and orexin receptors. Validate via electrophysiology and in vivo behavioral assays .
Computational Tools : Use molecular dynamics simulations to predict off-target interactions and refine selectivity.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.